6-Propylpicolinonitrile

Beschreibung

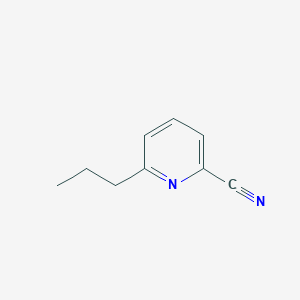

6-Propylpicolinonitrile is a pyridine derivative characterized by a propyl substituent at the 6-position of the picolinonitrile scaffold. The compound’s structure combines the electron-withdrawing cyano group at the 2-position with a hydrophobic alkyl chain at the 6-position, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Eigenschaften

IUPAC Name |

6-propylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-4-8-5-3-6-9(7-10)11-8/h3,5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMRBZRNBUFJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Propylpicolinonitrile typically involves the alkylation of picolinonitrile with a propyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and an aprotic solvent like dimethylformamide or tetrahydrofuran to ensure high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher throughput and reduced production costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Propylpicolinonitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Propylpicolinonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules

Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its derivatives may exhibit biological activity, making it a subject of interest in medicinal chemistry.

Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential. The nitrile group is a common motif in drug design due to its ability to interact with biological targets.

Industry: It can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.

Wirkmechanismus

The mechanism of action of 6-Propylpicolinonitrile and its derivatives depends on their specific applications. In medicinal chemistry, the nitrile group can interact with various biological targets, including enzymes and receptors. The pyridine ring can enhance the compound’s binding affinity and specificity. Molecular docking studies and biochemical assays are often used to elucidate the exact mechanism of action and identify the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Picolinonitrile Derivatives

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the picolinonitrile core significantly alter properties. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂ in 6-amino-5-nitropicolinonitrile) increase reactivity but may elevate toxicity .

- Hydrophilic groups (e.g., -OCH₃ in 5,6-dimethoxypicolinonitrile) improve aqueous solubility, favoring formulations for agrochemicals .

- Alkyl chains (e.g., propyl in this compound) likely enhance membrane permeability due to lipophilicity, analogous to indazolyl derivatives with hydrophobic substituents in herbicidal compounds .

Herbicidal Activity ()

Indazolyl-substituted picolinonitriles (e.g., 3A–4G) exhibit herbicidal activity modulated by substituents:

- Electron-donating groups (e.g., -OCH₃, -NH₂) at the 4- or 5-position improve efficacy against broadleaf weeds.

- Halogens (e.g., -Cl, -F) enhance stability and bioavailability .

Antiviral Activity ()

Thieno-pyrimidinyl picolinonitriles (e.g., 7a–12c) demonstrate anti-HIV activity via non-nucleoside reverse transcriptase inhibition. Critical features include:

- Bulkier substituents (e.g., thieno-pyrimidinyl) improve binding to hydrophobic pockets.

- Cyanogroups stabilize π-π interactions . Comparison to this compound: The propyl chain may lack the steric bulk required for antiviral activity, highlighting the need for targeted substituent design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.